3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

vasodilation NO donor structure-activity relationship

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (66074-00-8), also referred to as 3,4-bis(phenylsulfonyl)furoxan or bis(phenylsulfonyl)furoxan, is a symmetrically substituted furoxan (1,2,5-oxadiazole N-oxide) bearing two phenylsulfonyl groups at the 3- and 4-positions. It belongs to the phenylsulfonylfuroxan class of nitric oxide (NO) donors, which release NO upon thiol-mediated activation and are recognized for their tunable NO-release kinetics and broad structural derivatizability.

Molecular Formula C14H10N2O6S2
Molecular Weight 366.4 g/mol
CAS No. 66074-00-8
Cat. No. B3029436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
CAS66074-00-8
Molecular FormulaC14H10N2O6S2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-]
InChIInChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H
InChIKeyPLIHJANRRMFJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS 66074-00-8): A Bis-Sulfonyl Furoxan NO-Donor Scaffold for Drug Discovery and Chemical Biology


3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (66074-00-8), also referred to as 3,4-bis(phenylsulfonyl)furoxan or bis(phenylsulfonyl)furoxan, is a symmetrically substituted furoxan (1,2,5-oxadiazole N-oxide) bearing two phenylsulfonyl groups at the 3- and 4-positions [1]. It belongs to the phenylsulfonylfuroxan class of nitric oxide (NO) donors, which release NO upon thiol-mediated activation and are recognized for their tunable NO-release kinetics and broad structural derivatizability [2]. The compound serves both as a standalone pharmacological probe (e.g., VL16E) targeting thioredoxin glutathione reductase (TGR) in parasitic flatworms and as a versatile electrophilic building block for conjugating NO-donor functionality onto natural products and drug-like scaffolds [3].

Why Phenylsulfonylfuroxan Analogs Cannot Be Interchanged with 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide


Within the phenylsulfonylfuroxan family, the number, position, and oxidation state of the sulfonyl substituents directly govern NO-release rate, vasodilating potency, and target selectivity [1]. The symmetrically bis-substituted 3,4-bis(phenylsulfonyl)furoxan exhibits a distinct pharmacological profile from its mono-phenylsulfonyl or regioisomeric counterparts: the presence of two electron-withdrawing sulfonyl groups modulates electrophilicity at the N-oxide moiety and consequently the kinetics of thiol-mediated NO liberation [2]. In anti-parasitic applications, the compound (VL16E) demonstrated in vivo efficacy against tapeworm infection in mice, a property not automatically shared by close structural analogs lacking the precise 3,4-bis-substitution pattern [3]. For multidrug resistance (MDR) modulation, the 3,4-diphenylsulfonyl configuration yields quantitative differences in P-glycoprotein (P-gp) inhibitory potency relative to 3-phenylsulfonyl-4-alkoxy derivatives [4]. These structure-activity divergences mean that substituting a generic 'phenylsulfonylfuroxan' for this specific CAS number risks compromised potency, altered selectivity, or complete loss of the desired biological activity.

Quantitative Differentiation Evidence for 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide Versus Its Closest Analogs


Vasodilating Potency: Bis-Sulfonyl Furoxan Matches the Top Tier of Phenylsulfonylfuroxans

In a systematic SAR study of arylthio-, arylsulphinyl-, and arylsulphonyl-substituted furoxans, 3,4-bis(phenylsulphonyl)furoxan (compound 12) exhibited an EC50 for vasodilation on rabbit aortic rings precontracted with 1 µM noradrenaline in the range of 0.055–1.07 µM, placing it among the four most potent compounds in the study alongside 4-methyl-3-(p-methoxyphenylsulphonyl)furoxan (6c), 3-phenyl-4-phenylsulphonylfuroxan (10), and 4-phenyl-3-phenylsulphonylfuroxan (11) [1]. The symmetrical bis-sulfonyl substitution achieved maximal efficacy, causing complete reversal of noradrenaline-induced contraction [1]. Critically, the vasodilating activity was shown to be enhanced by N-oxidation of the furazan ring and maximized by increasing the sulfur atom oxidation level (sulphonyl > sulphinyl > thio), establishing the bis-sulfonyl furoxan N-oxide as the optimal combination of structural features [1]. In contrast, the corresponding furazan (non-N-oxide) analogs and lower-oxidation-state sulfinyl congeners were markedly less potent [1].

vasodilation NO donor structure-activity relationship

P-Glycoprotein (MDR1) Inhibition by 3,4-Bis(phenylsulfonyl)furoxan Versus 4-Alkoxy-3-phenylsulfonylfuroxans

In a study of phenylsulfonylfuroxans as modulators of multidrug resistance transporters, the 3,4-diphenylsulfonyl derivative (3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide) inhibited P-glycoprotein (P-gp/MDR1) with an EC50 of 3.0 µM in MDCK cells overexpressing MDR1, as measured by calcein AM accumulation fluorescence assay [1][2]. This potency was comparable to the best alkoxy-substituted derivatives: 3-phenylsulfonyl-4-(n-butoxy)furoxan (EC50 = 2.26 µM), 3-phenylsulfonyl-4-(iso-propoxy)furoxan (EC50 = 2.15 µM), and 3-phenylsulfonyl-4-(iso-butoxy)furoxan (EC50 = 2.23 µM) [1]. Importantly, the 3-phenylsulfonyl-substituted scaffold was identified as the critical determinant for P-gp inhibitory activity, while 4-substituents modulated selectivity between P-gp and MRP1 [1]. The 3,4-diphenylsulfonyl configuration thus provides a balanced P-gp inhibition profile without the metabolic liability of an alkoxy side chain.

multidrug resistance P-glycoprotein MDR1 furoxan

In Vivo Anthelmintic Efficacy: VL16E Achieves Parasite Burden Reduction Comparable to Praziquantel

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide, designated VL16E, was evaluated in a mouse model of Mesocestoides vogae (tapeworm) infection. Mice treated with VL16E exhibited a 28% reduction in intraperitoneal larvae numbers compared to vehicle-treated controls, a reduction identical in magnitude to that achieved by praziquantel, the clinical reference drug for flatworm infections [1]. VL16E acted by inhibiting TGR thioredoxin reductase and glutathione reductase activities, targeting an enzyme that conventional antihelminthics do not address [1]. This mechanism-based differentiation is significant because praziquantel resistance is an emerging clinical concern, and VL16E's TGR inhibition represents a distinct molecular target unshared by praziquantel [1].

tapeworm TGR inhibitor anthelmintic in vivo

Chemical Reactivity Advantage: The Bis-Sulfonyl Furoxan as a Selective Electrophilic Handle for Hybrid Drug Conjugation

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide serves as the key electrophilic intermediate for introducing the phenylsulfonylfuroxan NO-donor moiety onto alcohol- or amine-containing molecules via nucleophilic displacement of one phenylsulfonyl group [1][2]. In the synthesis of furoxan-piplartine hybrids, the compound was coupled to phenolic or hydroxyalkyl linkers under basic conditions (NaOH, 2-MeTHF) to generate NO-donor conjugates with single-digit to sub-micromolar IC50 values against PC3 prostate cancer cells (IC50 = 50–240 nM for the most potent hybrids 7 and 9) [1]. By contrast, mono-substituted 3-phenylsulfonylfuroxans bearing a 4-alkoxy group require pre-installation of the alkoxy substituent and cannot serve as a universal conjugation handle in the same manner [2]. The symmetrical bis-electrophile nature of the target compound permits sequential or selective mono-substitution, a synthetic versatility not available with unsymmetrical mono-sulfonyl furoxans [3].

drug conjugation NO-donor hybrid nucleophilic substitution furoxan scaffold

Procurement-Driven Application Scenarios for 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide


Synthesis of NO-Donor Hybrid Anticancer Agents via Regioselective Conjugation

Medicinal chemistry laboratories designing bifunctional anticancer molecules can employ 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide as a modular NO-donor electrophile. As demonstrated in the furoxan-piplartine hybrid series, the compound undergoes nucleophilic displacement of one phenylsulfonyl group by phenolic or hydroxyalkyl linkers, yielding conjugates that retain high cytotoxic potency (IC50 = 50–240 nM against PC3 cells) with selectivity indices up to 280 for cancer over normal prostate cells [1]. This approach is directly transferable to other phenolic natural products (e.g., coumarins, flavonoids) and known anticancer warheads [1].

In Vivo Anthelmintic Lead Optimization Targeting Thioredoxin Glutathione Reductase

Parasitology research groups seeking next-generation anthelmintics active against praziquantel-refractory flatworms should prioritize this compound (VL16E) as a validated in vivo-active TGR inhibitor. VL16E achieved a 28% reduction in M. vogae tapeworm burden in mice, matching praziquantel's efficacy while hitting an orthogonal molecular target (TGR) not addressed by any currently approved anthelmintic [2]. This makes it a critical starting point for medicinal chemistry campaigns aimed at improving potency, pharmacokinetics, and species spectrum while circumventing existing resistance mechanisms [2].

Multidrug Resistance Reversal Studies Targeting P-Glycoprotein

Cancer pharmacology groups investigating MDR reversal can utilize 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide as a P-gp inhibitor scaffold with an EC50 of 3.0 µM in MDR1-overexpressing MDCK cells [3][4]. Unlike 4-alkoxy-substituted analogs that achieve marginally better potency (EC50 = 2.15–2.26 µM) but carry metabolically labile ether bonds, the symmetrical bis-sulfonyl structure offers greater chemical robustness for prolonged cell-based assays and co-administration studies with cytotoxic chemotherapeutics [3].

Vasodilation and Platelet Anti-Aggregatory Reference Standard for Furoxan SAR

Cardiovascular pharmacology units conducting furoxan structure-activity relationship (SAR) studies can employ this compound as a benchmark for maximal vasodilatory efficacy. With an EC50 of 0.055–1.07 µM on rabbit aortic rings, it achieves complete reversal of noradrenaline-induced contraction and defines the upper boundary of potency achievable through combined N-oxidation and bis-sulfonyl substitution [5]. Its well-characterized anti-aggregatory profile further supports its use as a dual-activity reference compound in platelet function assays [5].

Quote Request

Request a Quote for 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.